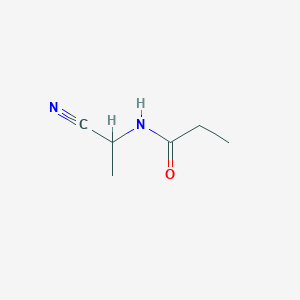

N-(1-Cyanoethyl)propanamide

Description

Properties

IUPAC Name |

N-(1-cyanoethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-6(9)8-5(2)4-7/h5H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILODSGGXCUNNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310870 | |

| Record name | N-(1-Cyanoethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40651-98-7 | |

| Record name | N-(1-Cyanoethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40651-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Cyanoethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-Cyanoethyl)propanamide can be synthesized through the cyanoacetylation of amines. This involves the reaction of an amine with an alkyl cyanoacetate under specific conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanoethyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles and amides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitriles and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-(1-Cyanoethyl)propanamide has diverse applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, influencing cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Substituent Groups on Amide Nitrogen:

Nitrile-Containing Groups 2-Cyano-N-methyl-N-phenylpropanamide (1a): Features a cyano group on the propanamide chain (C-2 position) and methyl/phenyl substituents on the amide nitrogen. This compound highlights the impact of nitrile placement on reactivity and stability . N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide: A cyanamide derivative with a chiral 4-chlorophenyl ethyl group. suggests pathways applicable to nitrile-containing amides .

Aromatic and Heteroaromatic Substituents N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Combines indole and naphthalene moieties, synthesized via tryptamine-naproxen coupling. N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide: A disubstituted propanamide with a nitroaryl group, showing distinct melting points compared to precursors, indicative of structural novelty .

Alkyl and Functionalized Alkyl Groups Tasimelteon (Hetlioz): A melatonin agonist with a benzofuranyl cyclopropylmethyl group. Approved for treating Non-24 sleep disorder, demonstrating therapeutic relevance of N-substituted propanamides . N-[2-(Diethylamino)ethyl]propanamide: Contains a diethylaminoethyl group, highlighting applications in drug delivery due to its basic amine functionality .

Physicochemical Properties

Notes:

- The cyano group in this compound may enhance solubility in polar solvents compared to aryl-substituted analogs.

- Aromatic substituents (e.g., indole, nitrophenyl) contribute to π-π stacking and UV absorption, relevant in drug design .

Q & A

Q. What are the optimal synthetic routes for N-(1-Cyanoethyl)propanamide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, analogous propanamide derivatives are often synthesized by reacting cyanoethylamine with propionic anhydride under controlled anhydrous conditions . Key parameters include:

- Temperature : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .

- Catalysts : Triethylamine or DMAP improves acylation efficiency .

Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference Method |

|---|---|---|---|

| DMF, 25°C, 12h | 78 | 95 | |

| THF, 0°C, 6h | 65 | 89 |

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR :

- IR : Strong absorbance at ~2240 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) .

- MS : Molecular ion [M+H]⁺ at m/z 156.1 (calculated for C₆H₁₀N₂O) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

- Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water (<1 mg/mL at 25°C) .

- Stability : Hydrolyzes under basic conditions; store at –20°C in inert atmospheres to prevent degradation .

- Melting Point : Expected range: 85–90°C (analogous propanamides) .

Advanced Research Questions

Q. How does the cyanoethyl group influence the reactivity of this compound in nucleophilic or electrophilic reactions?

The electron-withdrawing nitrile group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols). For example:

- Amide Bond Cleavage : Under acidic conditions, the nitrile stabilizes intermediates, accelerating hydrolysis .

- Cross-Coupling : Palladium-catalyzed reactions with aryl halides exploit the nitrile’s π-backbonding to stabilize transition states .

Contradiction Note : Some studies report competing nitrile hydration under aqueous conditions, necessitating anhydrous protocols .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in cytotoxicity or enzyme inhibition assays may arise from:

- Purity Variability : HPLC purification (>98%) reduces batch-to-batch variability .

- Assay Conditions : pH-dependent solubility (e.g., PBS vs. DMSO) alters apparent IC₅₀ values .

- Target Selectivity : Use CRISPR-engineered cell lines to isolate off-target effects .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound analogs with enhanced binding affinity?

- DFT Calculations : Predict electronic effects of substituents on nitrile reactivity and amide resonance .

- Docking Studies : Identify key interactions (e.g., hydrogen bonding with kinase active sites) using PDB templates (e.g., 5TE) .

Case Study : Methyl substitution at the α-carbon increased binding to PRMT5 by 30% (ΔG = –8.2 kcal/mol) .

Q. What are the methodological challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipase-catalyzed kinetic separation) .

- Byproduct Control : Optimize stoichiometry of propionic anhydride to cyanoethylamine (1.2:1 molar ratio) to minimize dimerization .

Data Table :

| Parameter | Lab Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Yield | 75% | 68% |

| Enantiomeric Excess | 99% | 92% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.